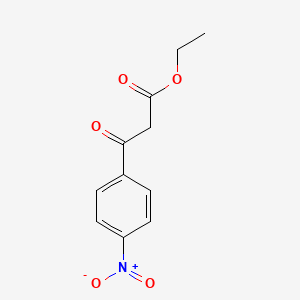

Ethyl 4-nitrobenzoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRXSVFCLHVGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061201 | |

| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-57-3 | |

| Record name | Ethyl (4-nitrobenzoyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (p-nitrobenzoyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 838-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrobenzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-nitrobenzoylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KY7LH3TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-nitrobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Overview

Ethyl 4-nitrobenzoylacetate, with CAS Number 838-57-3, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Structurally, it is a β-keto ester, featuring a ketone and an ester group separated by a methylene unit. This arrangement is attached to a benzene ring substituted with a nitro group at the para position. This unique combination of functional groups—a reactive β-dicarbonyl system, an aromatic ring, and an electron-withdrawing nitro group—renders the molecule a versatile building block for the synthesis of a wide array of more complex structures, including pharmaceuticals, dyes, and other specialty chemicals.[1][2]

This guide provides a comprehensive analysis of the chemical properties of this compound, focusing on its structure, reactivity, and synthetic utility. We will explore its inherent tautomerism, predict its spectroscopic signatures, detail its core reaction pathways with mechanistic insights, and propose a robust synthetic protocol.

Section 2: Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. The compound is typically a solid at room temperature, with a melting point in the range of 71-73 °C. It exhibits good solubility in common organic solvents such as ethanol and ether but has limited solubility in water, a characteristic owing to its hydrophobic aromatic core and the presence of the ethyl ester group.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₅ | |

| Molecular Weight | 237.21 g/mol | |

| CAS Number | 838-57-3 | |

| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [1] |

| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, NSC 62134 | |

| Melting Point | 71-73 °C | |

| Appearance | Pale yellow solid | [1] |

Section 3: Molecular Structure and Tautomerism

A critical chemical property of this compound is its existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds.[3] The acidic nature of the α-protons (on the CH₂ group) allows for their removal by a base or protonation of the carbonyl oxygen by an acid, facilitating the interconversion.[4]

The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, which stabilizes the enol tautomer.[5] For most simple β-keto esters, the keto form predominates, but the enol form is present in significant enough concentration to dictate much of the compound's reactivity.[3]

Caption: Keto-enol equilibrium of this compound.

Section 4: Predicted Spectroscopic Signature

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The presence of both keto and enol forms in solution would result in two sets of signals, though for clarity, we will primarily describe the signals for the major keto tautomer.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ≈ 8.2-8.4 ppm), while the protons ortho to the carbonyl group will be slightly upfield (δ ≈ 8.0-8.2 ppm).

-

Methylene Protons (α-protons): The two protons of the CH₂ group are flanked by two carbonyls, placing them in a deshielded environment. They are expected to appear as a sharp singlet around δ ≈ 4.0-4.2 ppm.

-

Ethyl Group Protons: The ethyl ester will produce a quartet for the O-CH₂ protons around δ ≈ 4.1-4.3 ppm (split by the adjacent CH₃) and a triplet for the terminal CH₃ protons around δ ≈ 1.2-1.4 ppm (split by the adjacent CH₂).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for all 11 unique carbon atoms in the keto form.

-

Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl (C=O) is typically found around δ ≈ 190-195 ppm, while the ester carbonyl (O-C=O) appears further upfield at δ ≈ 165-170 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, though the two pairs of equivalent carbons (ortho and meta to the nitro group) will reduce this to four signals in the range of δ ≈ 120-150 ppm.

-

Methylene Carbon (α-carbon): The CH₂ carbon, positioned between the two carbonyls, is expected around δ ≈ 45-50 ppm.

-

Ethyl Group Carbons: The O-CH₂ carbon will appear around δ ≈ 60-65 ppm, and the terminal CH₃ carbon will be the most upfield signal at δ ≈ 14-16 ppm.

Predicted IR Spectrum

The infrared spectrum provides key information about the functional groups present.

-

C=O Stretching: Two distinct, strong absorption bands are predicted for the carbonyl groups. The ketone C=O stretch typically appears around 1715-1725 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹.

-

NO₂ Stretching: The nitro group will exhibit two characteristic strong bands: an asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

-

C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the 1100-1300 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups will appear just below 3000 cm⁻¹.

| Data Type | Predicted Feature | Approximate Position | Functional Group |

| ¹H NMR | Doublet (2H) | δ 8.2-8.4 ppm | Aromatic C-H (ortho to NO₂) |

| Doublet (2H) | δ 8.0-8.2 ppm | Aromatic C-H (ortho to C=O) | |

| Singlet (2H) | δ 4.0-4.2 ppm | α-Methylene (CO-CH₂-CO) | |

| Quartet (2H) | δ 4.1-4.3 ppm | Ethyl (O-CH₂) | |

| Triplet (3H) | δ 1.2-1.4 ppm | Ethyl (CH₃) | |

| ¹³C NMR | Carbonyl | δ 190-195 ppm | Ketone (C=O) |

| Carbonyl | δ 165-170 ppm | Ester (O-C=O) | |

| Aromatic | δ 120-150 ppm | Aromatic Carbons | |

| Methylene | δ 45-50 ppm | α-Methylene (CO-CH₂-CO) | |

| Alkyl | δ 60-65 ppm | Ethyl (O-CH₂) | |

| Alkyl | δ 14-16 ppm | Ethyl (CH₃) | |

| IR | Strong Abs. | 1735-1750 cm⁻¹ | Ester C=O Stretch |

| Strong Abs. | 1715-1725 cm⁻¹ | Ketone C=O Stretch | |

| Strong Abs. | 1510-1530 cm⁻¹ | Asymmetric NO₂ Stretch | |

| Strong Abs. | 1340-1350 cm⁻¹ | Symmetric NO₂ Stretch |

Section 5: Core Reactivity and Mechanistic Pathways

The rich chemistry of this compound stems from the interplay of its functional groups. It serves as a versatile reactant in numerous transformations.

Acidity, Enolate Formation, and Condensation Reactions

The methylene protons are significantly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting conjugate base (the enolate) by both adjacent carbonyl groups.[6] This facile enolate formation makes the compound an excellent nucleophile in C-C bond-forming reactions. A prime example is the Knoevenagel condensation , where the enolate reacts with aldehydes or ketones to form α,β-unsaturated products.

Hydrolysis and Decarboxylation

A hallmark reaction of β-keto esters is their susceptibility to hydrolysis followed by decarboxylation to yield a ketone.[7] This transformation can be achieved under acidic or basic conditions. The process involves the initial hydrolysis of the ester to a β-keto acid intermediate. This intermediate is unstable and readily loses carbon dioxide upon gentle heating to afford 4'-nitroacetophenone. This reaction provides a powerful method for synthesizing substituted methyl ketones.

Caption: Workflow for hydrolysis and decarboxylation.

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous sodium hydroxide solution (2-3 equivalents).

-

Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by the dropwise addition of dilute hydrochloric acid until the solution is acidic to litmus paper. The β-keto acid intermediate will precipitate.

-

Decarboxylation: Gently heat the acidified mixture (e.g., in a 50-60 °C water bath). The evolution of carbon dioxide gas should be observed. Continue heating until the effervescence ceases.

-

Workup: Cool the mixture, extract the resulting ketone product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, providing a pathway to aminobenzoyl derivatives. This transformation can be achieved selectively without affecting the keto or ester functionalities using various reducing agents. A common and effective method involves the use of a metal in the presence of an acid, such as indium powder and ammonium chloride in aqueous ethanol. This procedure is known to be selective for the nitro group while leaving other reducible groups like esters intact.

This reaction is crucial for pharmaceutical synthesis, as the resulting ethyl 4-aminobenzoylacetate can be a precursor to various biologically active molecules.

Cyclization and Heterocycle Synthesis

The dicarbonyl functionality makes this compound an excellent precursor for the synthesis of heterocyclic compounds. For instance, it can undergo cycloisomerization reactions to form trisubstituted furans. This often involves reaction with an alkyne under catalytic conditions, where the enolate of the β-keto ester acts as a nucleophile to initiate a cascade of reactions leading to the furan ring system.

Section 6: Proposed Synthesis via Claisen Condensation

This compound is most efficiently prepared via a crossed Claisen condensation .[6][8] This reaction involves the nucleophilic acyl substitution of an ester enolate onto another ester. The causality behind the choice of reactants is critical: to avoid self-condensation, one ester must be readily enolizable (the nucleophile) while the other ideally is not, or is at least a highly reactive electrophile.

In this case, ethyl acetate serves as the enolizable component, and ethyl 4-nitrobenzoate serves as the electrophilic acylating agent. The electron-withdrawing nitro group on ethyl 4-nitrobenzoate enhances the electrophilicity of its carbonyl carbon, making it a good substrate. A strong base, such as sodium ethoxide (NaOEt), is required to generate a sufficient concentration of the ethyl acetate enolate.[9]

Caption: Proposed workflow for the synthesis of this compound.

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry ethanol followed by clean sodium metal (1.1 equivalents) in small portions to generate sodium ethoxide in situ.

-

Enolate Formation: Add dry ethyl acetate (1.0 equivalent) dropwise to the sodium ethoxide solution while stirring.

-

Condensation: To this mixture, add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in dry ethanol dropwise.

-

Reaction: Heat the resulting mixture to reflux for several hours until the reaction is complete (monitor by TLC). The product will be deprotonated by the ethoxide base, driving the equilibrium toward completion.[8]

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute aqueous acid (e.g., HCl or H₂SO₄). This neutralizes the excess base and protonates the product enolate.

-

Isolation: The solid product can be collected by vacuum filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.[9]

Section 7: Conclusion

This compound is a synthetically valuable intermediate whose chemical properties are dominated by the strategic placement of its β-keto ester, aromatic, and nitro functionalities. Its acidic α-protons facilitate enolate formation, making it a potent nucleophile for constructing new carbon-carbon bonds. Key transformations, including hydrolysis/decarboxylation to ketones and reduction of the nitro group to an amine, open avenues to a diverse range of downstream products. The principles of the Claisen condensation provide a reliable and scalable route for its synthesis. A thorough understanding of these properties, as detailed in this guide, is essential for leveraging this versatile molecule in research, discovery, and development.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. CCCC 1988, Volume 53, Issue 4, Abstracts pp. 839-850 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to Ethyl 4-nitrobenzoylacetate (CAS 838-57-3) for Advanced Synthesis

This compound, identified by CAS number 838-57-3, is a highly functionalized organic compound that serves as a pivotal intermediate in a multitude of synthetic applications.[1] Characterized by a β-keto ester system and an electron-withdrawing nitro group on an aromatic ring, its unique electronic and structural properties make it an invaluable precursor in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] This guide, intended for chemists and drug development professionals, provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, with an emphasis on the mechanistic rationale behind its utility.

Physicochemical and Structural Characteristics

The compound's reactivity is a direct consequence of its molecular structure and physical properties. It typically presents as a white to light yellow crystalline powder.[3][4] Its solubility is limited in water but good in common organic solvents like ethanol and ether, which is typical for a molecule of its polarity and size.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 838-57-3 | [1][5][6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][5][6][7][9] |

| Molecular Weight | 237.21 g/mol | [2][5][6][7] |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Melting Point | 71-73 °C (lit.) | [5] |

| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [7][11] |

| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | [1][3][5] |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| SMILES | CCOC(=O)CC(=O)c1ccc(cc1)=O | [5][7] |

| InChI | 1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 | [1][5][7] |

| InChIKey | NGRXSVFCLHVGKU-UHFFFAOYSA-N | [1][5][7] |

| MDL Number | MFCD00007357 | [2][5][7] |

Synthesis Pathway: The Claisen Condensation

The most common and logical laboratory synthesis of this compound involves a crossed Claisen condensation. This reaction joins an ester with an enolizable proton (ethyl acetate) and another ester that cannot self-condense (ethyl 4-nitrobenzoate). The choice of a strong base, typically sodium ethoxide, is critical for deprotonating the α-carbon of ethyl acetate to form the nucleophilic enolate.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol.

-

Base Formation: Carefully add metallic sodium in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate dropwise to the solution while stirring.

-

Condensation: To the resulting solution, add a solution of ethyl 4-nitrobenzoate in absolute ethanol dropwise over 30-60 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker containing ice and acidify with dilute sulfuric or hydrochloric acid until the pH is acidic. The product should precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from three key structural features: the acidic α-protons of the methylene group, the electrophilic ketone carbonyl, and the electrophilic ester carbonyl. The strongly electron-withdrawing p-nitro group further enhances the reactivity of the benzoyl ketone.

Caption: Key reactive sites of this compound and their corresponding synthetic transformations.

Key Applications in Pharmaceutical and Chemical Synthesis

This molecule is not an end-product but a crucial reactant for building more complex molecular architectures, particularly heterocyclic systems that form the core of many bioactive compounds.[1][2]

Heterocyclic Synthesis

This compound is a classic precursor for synthesizing a wide range of heterocycles.

-

Trisubstituted Furans: It undergoes cycloisomerization reactions to form furan rings, a common scaffold in medicinal chemistry.[5]

-

Pyrazoles and Pyrimidines: Condensation of the β-dicarbonyl system with hydrazine or urea derivatives, respectively, provides a direct route to these important nitrogen-containing heterocycles.

Carbon-Carbon Bond Formation

The active methylene group is central to its role in C-C bond formation.

-

Knoevenagel Condensation: It serves as the active methylene component in Knoevenagel condensations, reacting with aldehydes and ketones to form α,β-unsaturated systems.[5] This reaction is valued for its high atom economy and stereocontrol potential.

-

Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds, a fundamental method for constructing complex carbon skeletons.[5]

Precursor for Active Pharmaceutical Ingredients (APIs)

The nitro group is a versatile functional handle. It can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations. For example, the related compound ethyl 4-nitrobenzoate is a known intermediate in the synthesis of local anesthetics like novocaine and benzocaine.[12] The reduction of the nitro group is a key step in these pathways.[13][14] Similarly, this compound can serve as a building block for anti-inflammatory and antimicrobial agents.[2]

Experimental Protocol: Knoevenagel Condensation

Disclaimer: This protocol is illustrative and adapted from general procedures.

-

Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Catalyst: Add a catalytic amount of a base. For a classic Knoevenagel, piperidine or a mixture of piperidine and acetic acid is used. The choice of catalyst is crucial for reaction efficiency. Lysine has also been reported as an effective catalyst for reactions involving this substrate.[5]

-

Reaction: Equip the flask with a Dean-Stark apparatus if using toluene to remove the water formed during the reaction, driving the equilibrium towards the product. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the α,β-unsaturated product.

Safety and Handling

As a nitroaromatic compound and a fine chemical, proper handling of this compound is imperative.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (nitrile or butyl rubber are recommended), and eye/face protection.[10][15]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[10] Minimize dust generation and accumulation.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and reducing agents. Keep the container tightly closed.[15]

-

Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin.[10] Nitroaromatic compounds can pose an explosion risk if subjected to shock or heated rapidly and uncontrollably.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its well-defined reactive sites—the active methylene group and the dicarbonyl system, all activated by the nitro group—provide chemists with reliable and predictable pathways to complex molecular targets. For professionals in drug discovery and development, a thorough understanding of this reagent's properties and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- CymitQuimica. CAS 838-57-3: Ethyl (4-nitrobenzoyl)

- Sigma-Aldrich.

- Santa Cruz Biotechnology.

- Cole-Parmer.

- TCI Chemicals. Ethyl (4-Nitrobenzoyl)

- CP Lab Safety. Ethyl (4-Nitrobenzoyl)

- Fisher Scientific. Ethyl (4-Nitrobenzoyl)

- PubChem. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific. CAS RN 838-57-3.

- CAS Common Chemistry. Ethyl (4-nitrobenzoyl)

- Key Organics.

- ChemicalBook.

- MySkinRecipes. Ethyl (4-Nitrobenzoyl)

- Scirp.org.

- ResearchGate.

- Organic Syntheses Procedure.

Sources

- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]

- 2. Ethyl (4-Nitrobenzoyl)acetate [myskinrecipes.com]

- 3. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]

- 4. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 4-硝基苯甲酰乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS RN 838-57-3 | Fisher Scientific [fishersci.com]

- 9. keyorganics.net [keyorganics.net]

- 10. 838-57-3 | CAS DataBase [m.chemicalbook.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Structure and formula of Ethyl 4-nitrobenzoylacetate.

An In-depth Technical Guide to Ethyl 4-nitrobenzoylacetate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural characteristics, a robust and validated synthesis protocol grounded in the Claisen condensation mechanism, and its versatile applications as a building block for more complex molecular architectures.

Core Compound Identification and Structure

This compound is a β-keto ester distinguished by a para-substituted nitrophenyl group. This unique arrangement of functional groups—an ester, a ketone, and an electron-withdrawing nitro group—renders the molecule a highly valuable and reactive intermediate.

The definitive structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate[1][2][3] |

| CAS Number | 838-57-3[2][4][5] |

| Molecular Formula | C₁₁H₁₁NO₅[1][2][4] |

| Molecular Weight | 237.21 g/mol [1][5] |

| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, Ethyl 3-oxo-3-(4-nitrophenyl)propanoate, 4-Nitrobenzoylacetic acid ethyl ester[2][3][5] |

| SMILES | CCOC(=O)CC(=O)c1ccc(cc1)=O[2][3][5] |

| InChI Key | NGRXSVFCLHVGKU-UHFFFAOYSA-N[2][4][5] |

Molecular Structure

The structure features a central keto-ester functionality, with the methylene group (α-carbon) positioned between two carbonyl groups, which significantly increases its acidity. The benzoyl portion is substituted at the para-position with a nitro group, a strong electron-withdrawing group that influences the reactivity of the aromatic ring and the molecule as a whole.[4]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its functional groups. It is a solid at room temperature and exhibits solubility patterns typical of a moderately polar organic molecule.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 71-73 °C | [5] |

| Solubility | Soluble in ethanol and ether; limited solubility in water. | [4] |

| Storage | Store in a cool, dark place (<15°C recommended). |

Synthesis and Mechanism: The Crossed Claisen Condensation

The most efficient and common synthesis of this compound is achieved via a Crossed Claisen Condensation .[6][7] This reaction forms a new carbon-carbon bond by coupling an enolizable ester (ethyl acetate) with a non-enolizable ester (ethyl 4-nitrobenzoate).

Causality Behind Experimental Choices:

-

Reactants : Ethyl acetate serves as the nucleophile precursor (it has α-hydrogens), while ethyl 4-nitrobenzoate acts as the electrophile. The latter lacks α-hydrogens, preventing self-condensation and ensuring a clean cross-reaction.[6]

-

Base : Sodium ethoxide (NaOEt) is the base of choice. Using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) is critical to prevent transesterification, a potential side reaction that would scramble the ester groups and lead to a mixture of products.[6] The base must be strong enough to deprotonate the α-carbon of ethyl acetate to form the reactive enolate.

-

Stoichiometry : The reaction requires a full equivalent of base because the final product, the β-keto ester, is significantly more acidic (pKa ≈ 11) than ethanol (pKa ≈ 16).[7] The ethoxide generated during the condensation step will immediately deprotonate the newly formed β-keto ester, driving the equilibrium towards the product. An acidic workup is therefore required to re-protonate the product enolate.[7][8]

Synthesis Workflow

The overall process involves the formation of the ethyl acetate enolate, its nucleophilic attack on the ethyl 4-nitrobenzoate carbonyl, and subsequent workup and purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Preparation of Base : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to generate sodium ethoxide in situ. Expertise Note: Using freshly prepared sodium ethoxide ensures an anhydrous and highly reactive base, minimizing side reactions with water.

-

Enolate Formation : Cool the sodium ethoxide solution to 0-5°C in an ice bath. Add ethyl acetate (1.1 eq), dropwise, over 30 minutes while stirring. Maintain the temperature below 10°C. Trustworthiness Note: The slow addition and low temperature control the exothermic deprotonation, preventing side reactions of the ethyl acetate.

-

Condensation Reaction : Prepare a solution of ethyl 4-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous toluene or THF. Add this solution dropwise to the cold enolate mixture over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ethyl 4-nitrobenzoate spot has disappeared.

-

Reaction Quench and Neutralization : Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH is acidic (pH ~5-6). This step protonates the product enolate and neutralizes any remaining base. Trustworthiness Note: A slow, cold quench is essential for safety and to prevent hydrolysis of the ester product.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove water).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Spectroscopic Characterization Profile

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. The following section details the expected spectral characteristics based on the molecule's structure.

| Method | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets (each 2H) between δ 7.5-8.5 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield. Methylene (α-carbon): A singlet (2H) around δ 4.0-4.5 ppm. The flanking carbonyl groups strongly deshield these protons. Ethyl Ester (CH₂): A quartet (2H) around δ 4.2 ppm. Ethyl Ester (CH₃): A triplet (3H) around δ 1.3 ppm. |

| ¹³C NMR | Carbonyls: Two peaks in the δ 165-200 ppm range (ester C=O ~165-170 ppm; ketone C=O ~190-195 ppm). Aromatic Carbons: Four signals in the δ 120-150 ppm range. Methylene (α-carbon): A signal around δ 45-55 ppm. Ethyl Ester Carbons: Signals around δ 62 ppm (-O-CH₂) and δ 14 ppm (-CH₃). |

| IR (Infrared) | C=O Stretches: Two distinct, strong absorption bands: ~1740 cm⁻¹ (ester carbonyl) and ~1690 cm⁻¹ (ketone carbonyl). NO₂ Stretches: Two strong bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight. |

Applications in Drug Development and Organic Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the multiplicity of chemical transformations it can undergo, providing access to a wide array of more complex heterocyclic and carbocyclic systems.

-

Heterocycle Synthesis : It is a key reactant in the Hantzsch pyridine synthesis and similar cyclocondensation reactions to form pyrimidines, pyrazoles, and other heterocycles that form the core of many pharmaceutical agents.

-

Knoevenagel Condensation : The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones, a reliable method for forming new carbon-carbon double bonds.[5]

-

Synthesis of Trisubstituted Furans : It is employed in cycloisomerization reactions to generate highly functionalized furan rings.[2][5]

-

Functional Group Interconversion : The nitro group can be readily reduced to an amine (-NH₂). This opens up a vast chemical space for further derivatization, such as amide bond formation, diazotization, or reductive amination, which are cornerstone reactions in medicinal chemistry.

Application Workflow: Knoevenagel Condensation

This diagram illustrates the role of this compound as a nucleophile in a base-catalyzed Knoevenagel condensation with an aldehyde.

Caption: Knoevenagel condensation pathway using this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards : GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5. PubChem. [Link]

-

Ethyl 4-nitrophenylacetate | C10H11NO4. PubChem. [Link]

-

HNMR spectrum of ethyl 4-nitrobenzoate. ResearchGate. [Link]

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SCIRP. [Link]

-

This compound, 97%. Fisher Scientific. [Link]

-

Ethyl 4-nitrobenzoate - Solubility. Solubility of Things. [Link]

-

Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™. Fisher Scientific. [Link]

-

Ethyl 4-nitrobenzoate. SIELC Technologies. [Link]

-

A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Claisen Condensation and ß-Keto Esters. YouTube. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Benzoic acid, 4-nitro-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]

- 5. 4-硝基苯甲酰乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

Ethyl 4-nitrobenzoylacetate molecular weight and formula.

An In-Depth Technical Guide to Ethyl 4-nitrobenzoylacetate: Molecular Weight, Formula, and Application in Scientific Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the practical implications of its core physicochemical properties, offering field-proven insights into its application.

Core Molecular Identity

The foundational step in utilizing any chemical reagent is a precise understanding of its molecular identity. For this compound, this begins with its formula and molecular weight, which are critical for all quantitative applications, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₁₁H₁₁NO₅ .[1][2][3][4] This formula dictates its exact molar mass, which is fundamental for all experimental designs.

This value is the cornerstone of laboratory work, enabling the accurate preparation of solutions and the calculation of molar equivalents for chemical reactions.

Chemical Structure and Identification

The arrangement of atoms within the molecule defines its reactivity and physical properties. This compound consists of a central benzoylacetate core functionalized with a nitro group at the para (4-position) of the phenyl ring.

Caption: Chemical structure of this compound.

This structure is unambiguously identified by its CAS (Chemical Abstracts Service) number, ensuring universal recognition in databases and publications.

Physicochemical Properties: A Summary for the Bench Scientist

The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been consolidated from authoritative chemical supplier and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][3][4] |

| Molecular Weight | 237.21 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 71-73 °C (lit.) | |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| CAS Number | 838-57-3 | [1][5] |

| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [2][4] |

The Role of Molecular Weight in Experimental Design

A precise molecular weight is not merely a catalog entry; it is a critical parameter that ensures the reproducibility and validity of experimental work. Its primary application is in stoichiometric calculations, which form the basis of synthetic chemistry.

Causality in Experimental Choices: Stoichiometric Calculations

When this compound is used as a starting material, its molecular weight (237.21 g/mol ) is essential for calculating the exact mass required to achieve a specific molar quantity. For instance, to obtain 10 millimoles (mmol) of the compound for a reaction, a scientist must weigh out:

Mass = Moles × Molecular Weight Mass = 0.010 mol × 237.21 g/mol = 2.3721 g

This calculation is the first step in ensuring that reactants are combined in the correct proportions, which directly influences reaction yield, purity, and efficiency.

Self-Validating Experimental Workflow

A robust experimental protocol incorporates self-validating steps. The workflow for a typical synthesis using this compound demonstrates how its core properties are integral to this process.

Caption: Conceptual workflow for using molecular weight in a synthetic protocol.

Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its chemical structure, featuring an activated methylene group and an aromatic nitro group, makes it a versatile building block in organic synthesis.

Intermediate in Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, a common functional group in many drug candidates. For example, related compounds like ethyl 4-nitrobenzoate are used in the synthesis of local anesthetics such as benzocaine and procaine.[7] This highlights the importance of nitro-aromatic esters as key intermediates.

Reactant in Key Organic Reactions

Its structure allows it to participate in a variety of well-established chemical transformations, making it a valuable tool for medicinal chemists. It is employed as a reactant in:

-

Knoevenagel Condensation: A carbon-carbon bond-forming reaction.

-

Synthesis of β-1,3-dicarbonyl aldehydes via oxidation.

-

Cycloisomerization for the synthesis of trisubstituted furans.

-

Michael Addition Reactions: It can act as a donor molecule in the formation of new carbon-carbon bonds.[8]

The successful execution of these reactions depends on the precise molar calculations derived from the compound's molecular weight.

Safety and Handling

As with any chemical reagent, proper handling is paramount. This compound may cause skin, eye, and respiratory tract irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10]

References

-

Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | PubChem. [Link]

-

Ethyl (4-Nitrobenzoyl)acetate, min 98%, 100 grams | CP Lab Safety. [Link]

-

This compound | FDA Global Substance Registration System. [Link]

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation | Scirp.org. [Link]

-

Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99% | Cole-Parmer. [Link]

-

HNMR spectrum of ethyl 4-nitrobenzoate | ResearchGate. [Link]

-

ethyl 4-aminobenzoate | Organic Syntheses Procedure. [Link]

-

application of 3-nitrobenzoyl ethyl acetate | industrial additives. [Link]

Sources

- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]

- 2. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. scirp.org [scirp.org]

- 8. application of 3-nitrobenzoyl ethyl acetate_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.ca [fishersci.ca]

Physical properties like melting point and boiling point of Ethyl 4-nitrobenzoylacetate.

An In-depth Technical Guide to the Physical Properties of Ethyl 4-nitrobenzoylacetate

Introduction to this compound

This compound (CAS Number: 838-57-3) is a keto-ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Structurally, it features a central β-keto ester functionality, an aromatic nitro group, and an ethyl ester group, which make it a versatile precursor for a wide range of more complex molecules.[1] Its chemical formula is C₁₁H₁₁NO₅, and its molecular weight is 237.21 g/mol .[1][3][4][5] This guide provides a detailed examination of its key physical properties, namely its melting and boiling points, and outlines the rigorous experimental procedures for their determination, tailored for researchers and drug development professionals.

Part 1: Physicochemical Properties of this compound

The physical properties of a compound are critical identifiers and indicators of purity.[6][7] For this compound, a solid at room temperature, the melting point is the most pertinent thermal characteristic.[4]

Data Summary

The reported physical properties for this compound are summarized below. The variation in the melting point highlights the importance of standardized and carefully executed experimental technique.

| Property | Value | Source(s) |

| CAS Number | 838-57-3 | [1][2][3][4][5][8] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][4][5] |

| Molecular Weight | 237.21 g/mol | [1][3][4][5] |

| Appearance | White to light yellow or light orange crystalline powder | [4] |

| Melting Point | 63-73 °C | [1][8] |

| 71-73 °C (lit.) | [3] | |

| 86 °C | [4] |

Part 2: In-Depth Analysis of Physical Properties

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. The literature presents a range for the melting point of this compound, from 63°C to 86°C.[1][3][4][8] This variation can be attributed to several factors:

-

Purity of the Sample : The presence of impurities typically causes a depression of the melting point and a broadening of the melting range (the temperature range over which the substance melts).[9][10] A sharp melting point range of 0.5-1.0°C is indicative of a highly pure compound.

-

Experimental Technique : Differences in the rate of heating, thermometer calibration, and the experimenter's visual interpretation can lead to variations in measured values.[10] A slow heating rate of about 1-2°C per minute near the melting point is crucial for an accurate determination.

-

Crystalline Form : The existence of different polymorphic forms (different crystal lattice arrangements) could potentially lead to different melting points, although this has not been specifically reported for this compound.

Given the application of this compound as a synthetic intermediate, ensuring high purity is paramount.[1][2] Therefore, melting point determination is a fundamental quality control step. A broad melting range would suggest the presence of residual starting materials or by-products from its synthesis, necessitating further purification.

Boiling Point Considerations

A boiling point for this compound is not consistently reported in standard chemical databases. This is common for complex organic molecules that may have high boiling points or exhibit thermal instability. It is plausible that the compound decomposes at temperatures below its atmospheric boiling point. For such compounds, distillation, if required for purification, is typically performed under reduced pressure to lower the boiling temperature and prevent thermal degradation.

Part 3: Experimental Protocols

The following protocol details the standardized method for determining the melting point of this compound using a modern digital melting point apparatus.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry surface.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[11]

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and gently tap its sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 1-2 mm.[10] An excessive amount of sample can lead to an artificially broad melting range.[10]

-

-

Apparatus Setup and Calibration:

-

Ensure the melting point apparatus is clean and calibrated using certified standards with known melting points.

-

Insert the prepared capillary tube into the sample holder of the apparatus.[11]

-

-

Rapid Determination (Optional but Recommended):

-

If the approximate melting point is unknown, perform a rapid determination by setting a fast heating ramp (e.g., 10-20°C per minute).[11]

-

Record the approximate temperature range where melting occurs. This allows for a more efficient and accurate subsequent measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed in the rapid run.[11]

-

Prepare a new capillary with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[10]

-

Set the starting temperature to about 10-15°C below the expected melting point and a slow heating ramp rate of 1-2°C per minute.[11] A slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last crystal melts and the sample is completely liquid (T2).

-

The melting point is reported as the range T1 – T2.

-

-

Data Analysis and Reporting:

-

Repeat the accurate determination at least twice with fresh samples to ensure consistency.

-

Report the melting range. A narrow range (e.g., 1-2°C) indicates high purity, while a broad and depressed range suggests the presence of impurities.[9]

-

Part 4: Visualization of Experimental Workflow

The logical flow for the determination of a compound's physical properties is crucial for reproducible and reliable results.

Caption: Workflow for Melting Point Determination.

Conclusion

References

- MySkinRecipes. (n.d.). Ethyl (4-Nitrobenzoyl)acetate.

- Sigma-Aldrich. (n.d.). This compound.

- TCI Chemicals. (n.d.). Ethyl (4-Nitrobenzoyl)acetate.

- University of Alberta. (n.d.). Melting point determination.

- Fisher Scientific. (n.d.). This compound, 97%.

- Mount Royal University. (n.d.). Experiment 1: Melting-point Determinations.

- College of Pharmacy, University of Babylon. (2021). Experiment (1) Determination of Melting Points.

- University of South Alabama. (n.d.). Experiment 1 - Melting Points.

- CymitQuimica. (n.d.). CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl (4-Nitrobenzoyl)acetate.

- PubChem. (n.d.). Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester.

- Chemistry LibreTexts. (2025, June 12). Physical and Chemical Properties.

- Lumen Learning. (n.d.). Physical and Chemical Properties.

Sources

- 1. Ethyl (4-Nitrobenzoyl)acetate [myskinrecipes.com]

- 2. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical and Chemical Properties | Introduction to Chemistry [courses.lumenlearning.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic Characterization of Ethyl 4-nitrobenzoylacetate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitrobenzoylacetate (CAS 838-57-3), a key β-keto ester intermediate in synthetic chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights into the compound's spectral features. While a complete set of publicly available experimental data is scarce, this guide consolidates available experimental Infrared (IR) data with high-fidelity predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Each section includes detailed protocols for data acquisition, in-depth interpretation of spectral features, and a discussion of the underlying molecular behavior, such as keto-enol tautomerism, which is characteristic of this class of molecules.

Introduction and Molecular Structure

This compound, with the linear formula O₂NC₆H₄COCH₂CO₂C₂H₅, is a versatile chemical reagent employed in a variety of synthetic transformations, including Knoevenagel condensations and the synthesis of complex heterocyclic systems.[1] Its molecular structure, featuring a 4-nitrophenyl ketone linked to an ethyl acetate moiety via a methylene bridge, imparts unique reactivity.

A critical feature of this compound, like other β-dicarbonyl compounds, is its existence as a dynamic equilibrium between its keto and enol tautomers. The acidic α-hydrogens on the methylene bridge are readily abstracted, leading to the formation of a resonance-stabilized enolate, which can then be protonated on the oxygen to form the enol. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by conjugation and potential intramolecular hydrogen bonding.

Caption: Keto-enol equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity. The causality behind these steps is to achieve high-resolution spectra free from common artifacts.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound. The mass is chosen to provide a good signal-to-noise ratio without causing line broadening due to excessive concentration.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is suitable for observing the keto form, while DMSO-d₆ may favor the enol form and allow observation of the enolic proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. A good shim results in a symmetrical peak shape for the TMS signal.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

For ¹³C NMR, acquire a proton-decoupled spectrum to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the active methylene protons, and the aromatic protons. The presence of both keto and enol forms would result in two sets of signals for the protons near the dicarbonyl system.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Keto Form) |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.15 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~8.10 | Doublet (d) | 2H | Aromatic H (ortho to -CO) |

| ~8.35 | Doublet (d) | 2H | Aromatic H (ortho to -NO₂) |

Interpretation:

-

Ethyl Group: The ethyl ester protons are expected to appear as a triplet around 1.30 ppm (methyl group) and a quartet around 4.25 ppm (methylene group), a classic signature pattern resulting from their mutual coupling.

-

Active Methylene: The most diagnostic signal for the keto form is the singlet for the α-methylene protons (-CO-CH₂ -CO-) at approximately 4.15 ppm. Its integration value of 2H confirms the structure. In the enol form, this signal would be replaced by a vinylic proton signal (~5.5-6.5 ppm) and a broad enolic hydroxyl proton signal.

-

Aromatic Region: The 4-substituted nitrobenzene ring gives a characteristic AA'BB' system. The two protons ortho to the electron-withdrawing carbonyl group are expected downfield around 8.10 ppm, while the two protons ortho to the even more strongly withdrawing nitro group are shifted further downfield to around 8.35 ppm. Both signals would appear as doublets.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment (Keto Form) |

| ~14.1 | -O-CH₂-C H₃ |

| ~45.8 | -CO-C H₂-CO- |

| ~61.9 | -O-C H₂-CH₃ |

| ~124.0 | Aromatic C -H (ortho to -NO₂) |

| ~129.5 | Aromatic C -H (ortho to -CO) |

| ~141.0 | Aromatic C -CO (ipso) |

| ~150.5 | Aromatic C -NO₂ (ipso) |

| ~167.0 | Ester C =O |

| ~191.0 | Ketone C =O |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl carbon should appear around 167.0 ppm, while the ketone carbonyl, being directly attached to the aromatic ring, is shifted further downfield to approximately 191.0 ppm.

-

Aliphatic Carbons: The ethyl group carbons would be found at ~14.1 ppm (-CH₃) and ~61.9 ppm (-OCH₂-). The active methylene carbon is predicted around 45.8 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic ring: two for the protonated carbons (~124.0 and ~129.5 ppm) and two for the quaternary (ipso) carbons attached to the carbonyl and nitro groups (~141.0 and ~150.5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The data presented below is based on an experimental ATR-IR spectrum.[3]

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a crucial step to subtract any signals from the atmosphere (like CO₂ and H₂O) or the crystal itself.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectrum Analysis

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1690 | Strong | Ketone C=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric N-O Stretch (NO₂) |

| ~1345 | Strong | Symmetric N-O Stretch (NO₂) |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation:

-

Carbonyl Region: The most prominent region is the carbonyl stretching area. Two strong, distinct peaks are expected and observed: one at a higher frequency (~1735 cm⁻¹) corresponding to the ester carbonyl, and one at a slightly lower frequency (~1690 cm⁻¹) for the conjugated aromatic ketone. The presence of two separate peaks confirms the β-dicarbonyl structure.

-

Nitro Group: The presence of the nitro group is unequivocally confirmed by two very strong absorption bands: the asymmetric stretch around 1520 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.

-

Aromatic and Aliphatic C-H: Stretches above 3000 cm⁻¹ indicate the aromatic C-H bonds, while those just below 3000 cm⁻¹ (~2980 cm⁻¹) are characteristic of the aliphatic C-H bonds in the ethyl group.

-

Ester C-O: A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Author's Note: A published experimental mass spectrum for this compound was not identified. This section describes the fragmentation pattern that would be anticipated based on the known principles of mass spectrometry for β-keto esters.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), is energetic enough to cause both ionization and extensive fragmentation.

-

Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Analysis

The molecular ion (M⁺˙) for this compound would appear at m/z = 237. Key fragmentation pathways would likely involve cleavages alpha to the carbonyl groups and rearrangements.

Caption: Proposed major fragmentation pathways in EI-MS.

Interpretation of Major Predicted Fragments:

-

m/z 237 (Molecular Ion): The parent peak corresponding to the intact molecule radical cation.

-

m/z 192: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. This is a common fragmentation for ethyl esters.

-

m/z 164: Loss of the entire carbethoxy radical (•CO₂CH₂CH₃, 73 Da).

-

m/z 150 (Base Peak Candidate): Alpha-cleavage between the two carbonyls is highly favorable, leading to the formation of the stable 4-nitrobenzoyl cation. This is often the most abundant ion (the base peak).

-

m/z 122: Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the 4-nitrobenzoyl cation (m/z 150) to form the 4-nitrophenyl cation.

Summary and Workflow

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups (ester, ketone, nitro group). NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

Caption: A streamlined workflow for spectroscopic characterization.

References

-

PubChem. (n.d.). Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved November 22, 2025, from [Link]

-

Maynooth University Research Archive Library. (n.d.). THE DESIGN, SYNTHESIS, AND EVALUATION OF (I) ARYLPIPERAZINES AND (II) PYRAZOLOPYRIMIDINONES AS POTENTIAL ANTI-DIABETIC AGENTS. MURAL. Retrieved November 22, 2025, from [Link]

- Google Patents. (n.d.). EP0068875A2 - Fluorescent chelates and labeled specific binding reagents prepared therefrom.

-

ResearchGate. (2014). A simple procedure for synthesis of 3H-quinazolin-4 one hydrazones under mild conditions. Retrieved November 22, 2025, from [Link]

-

Sigarra U.Porto. (n.d.). SYNTHESIS OF MARINE INSPIRED FLAVONES WITH POTENTIAL ANTIFOULING ACTIVITY. Retrieved November 22, 2025, from [Link]

-

ResearchGate. (2020). Synthesis and Structure-activity Analysis of Diphenylpyrazolodiazene Inhibitors of the HIV-1 Nef Virulence Factor. Retrieved November 22, 2025, from [Link]

-

Università di Bologna. (2023). An 19F NMR fragment-based approach for the discovery and development of BRCA2-RAD51 inhibitors to pursuit synthetic lethality in. Retrieved November 22, 2025, from [Link]

Sources

A Guide to the Synthesis of Ethyl 4-nitrobenzoylacetate: Mechanism and Protocol

Abstract: This technical guide provides a comprehensive examination of the synthesis of Ethyl 4-nitrobenzoylacetate, a key intermediate in organic and pharmaceutical chemistry. The core of this document is an in-depth analysis of the Crossed Claisen Condensation mechanism, which is the principal synthetic route. We will explore the causality behind experimental choices, present a detailed laboratory protocol, and provide the necessary data for product validation. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important transformation.

Introduction and Strategic Importance

This compound, also known as Ethyl 3-oxo-3-(4-nitrophenyl)propanoate, is a β-keto ester of significant synthetic utility.[1] Its structural features—a reactive methylene group flanked by two carbonyls and an electron-deficient aromatic ring—make it a versatile precursor for a variety of more complex molecules. It is a crucial reactant in the synthesis of diols, trisubstituted furans, and is used in Knoevenagel condensations and intramolecular Michael additions. Its role as an intermediate extends to the production of pharmaceuticals and agrochemicals, underscoring the need for a robust and well-understood synthetic methodology.[2]

The most efficient and common method for its preparation is the Crossed Claisen Condensation , a carbon-carbon bond-forming reaction between two different esters.[3][4] This guide will dissect this mechanism to provide a foundational understanding for its successful application in the laboratory.

The Core Mechanism: Crossed Claisen Condensation

The Claisen condensation is a base-catalyzed reaction that joins two ester molecules to form a β-keto ester.[5][6] The "crossed" variant is employed when two different esters are used. For this reaction to be synthetically useful and avoid a statistical mixture of four different products, a critical condition must be met: one of the esters must be incapable of forming an enolate.[4]

In the synthesis of this compound, the reactants are Ethyl 4-nitrobenzoate and Ethyl acetate .

-

Ethyl 4-nitrobenzoate: This ester lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) and therefore cannot be deprotonated to form an enolate. It can only function as the electrophilic "acceptor" in the reaction.

-

Ethyl acetate: This ester possesses acidic α-hydrogens and can be readily deprotonated by a strong base to form a nucleophilic enolate "donor".

This strategic selection of reactants ensures a single, predictable product outcome.

Step-by-Step Mechanistic Breakdown

The reaction proceeds through a series of well-defined, base-mediated steps. The base of choice is typically sodium ethoxide (NaOEt) . This is a critical selection; using the sodium salt of the same alcohol that constitutes the ester's alkoxy group (ethanol) prevents side reactions like transesterification.[5][6]

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetate. This creates a resonance-stabilized enolate anion, which serves as the key nucleophile.[5][6]

-

Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate. The powerful electron-withdrawing effect of the para-nitro group enhances the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral alkoxide intermediate.[7][8]

-

Reformation of Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide ion (⁻OEt) as a good leaving group.[7][8] This step yields the desired β-keto ester product, this compound.

-

Deprotonation: The Thermodynamic Driving Force: The reaction does not stop here. The newly formed product has highly acidic protons on the central methylene group (pKa ≈ 11), positioned between two electron-withdrawing carbonyl groups. The ethoxide base present in the mixture immediately deprotonates this carbon.[7][8] This acid-base reaction is highly favorable and forms a very stable, resonance-delocalized enolate of the final product. This essentially irreversible deprotonation is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product side.[4][7] For this reason, a stoichiometric amount of base, rather than a catalytic amount, is required.[8]

-

Acidification (Workup): In the final step, a dilute acid (e.g., aqueous H₂SO₄) is added to the reaction mixture. This neutralizes any remaining ethoxide base and, crucially, protonates the product enolate to yield the final, neutral this compound.[5]

Mechanistic Diagram

The following diagram illustrates the flow of electrons and intermediates throughout the Crossed Claisen Condensation.

Caption: Reaction mechanism for the Crossed Claisen Condensation.

Experimental Protocol and Data

This section provides a representative laboratory procedure for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions are crucial for success.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Ethyl 4-nitrobenzoate | 195.17 | 9.76 g | 0.05 mol | The limiting reagent. |

| Ethyl acetate | 88.11 | 13.2 g (14.6 mL) | 0.15 mol | Used in excess; acts as reactant and solvent. |